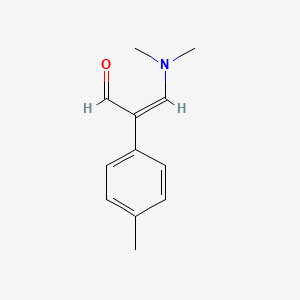![molecular formula C25H19ClN4O3 B2966403 2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251598-44-3](/img/structure/B2966403.png)
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- A study on carboxamide derivatives of benzo[b][1,6]naphthyridines revealed a series of compounds synthesized through the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines. These compounds exhibited potent cytotoxic activities against various cancer cell lines, demonstrating significant potential for cancer therapy (Deady et al., 2003).
- Research on pyrazolo[3,4-c]quinoline derivatives indicated their synthesis from specific precursors, undergoing aminoalkylation uniquely at certain positions, highlighting the chemical versatility and potential for creating diverse bioactive molecules (Nagarajan & Shah, 1992).
Structural and Optical Properties
- The structural and optical properties of 4H-pyrano[3, 2-c]quinoline derivatives were studied, demonstrating their potential in materials science for various applications, including electronics and photonics (Zeyada et al., 2016).
Supramolecular Aggregation
- A detailed analysis of supramolecular aggregation in dihydrobenzopyrazoloquinolines showed how substitution affects the dimensionality of these aggregations, which is crucial for understanding their potential in nanotechnology and molecular engineering (Portilla et al., 2005).
Synthesis and Antimicrobial Screening
- Synthesis and in vitro antimicrobial screening of novel azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties highlighted the potential of these compounds as antibacterial agents against pathogenic bacteria, emphasizing their significance in developing new antimicrobial drugs (Idrees et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the reaction of 4-chlorobenzaldehyde with 3-methoxybenzylamine to form the intermediate Schiff base, which is then cyclized with ethyl acetoacetate to form the pyrazoloquinoline ring system. The resulting compound is then reacted with chloroacetyl chloride to introduce the carboxamide group, followed by reduction with sodium borohydride to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-methoxybenzylamine", "ethyl acetoacetate", "chloroacetyl chloride", "sodium borohydride" ], "Reaction": [ "Step 1: Reaction of 4-chlorobenzaldehyde with 3-methoxybenzylamine in ethanol to form the Schiff base intermediate.", "Step 2: Cyclization of the Schiff base intermediate with ethyl acetoacetate in the presence of piperidine to form the pyrazoloquinoline ring system.", "Step 3: Reaction of the pyrazoloquinoline intermediate with chloroacetyl chloride in the presence of triethylamine to introduce the carboxamide group.", "Step 4: Reduction of the carboxamide intermediate with sodium borohydride in methanol to form the final product." ] } | |
Número CAS |
1251598-44-3 |
Fórmula molecular |
C25H19ClN4O3 |
Peso molecular |
458.9 |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-33-19-4-2-3-15(11-19)13-28-24(31)16-5-10-22-20(12-16)23-21(14-27-22)25(32)30(29-23)18-8-6-17(26)7-9-18/h2-12,14,29H,13H2,1H3,(H,28,31) |
Clave InChI |
BQYKNOJNKIVALA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2966320.png)
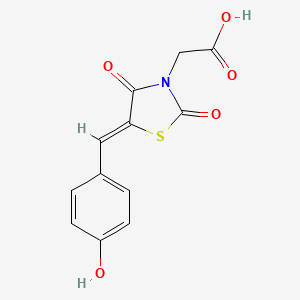
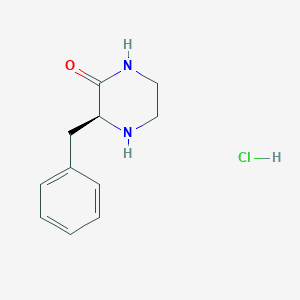
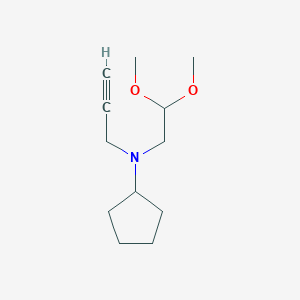
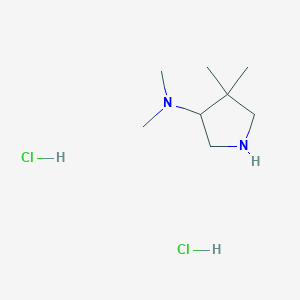
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2966330.png)

![2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2966333.png)
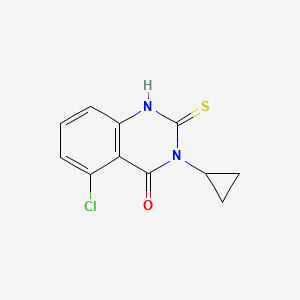
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966339.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2966340.png)


